molecular formula C12H12ClNO2 B039667 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole CAS No. 122994-69-8

4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole

Cat. No. B039667
CAS RN: 122994-69-8
M. Wt: 237.68 g/mol
InChI Key: LCZPNWWYXZSYJO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole (CMMPO) is an organic compound belonging to the class of oxazoles. It is a colorless solid that is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. CMMPO is a versatile and useful compound due to its diverse reactivity, low toxicity, and ease of synthesis. It has been used in a variety of laboratory experiments and has proven to be a valuable tool in the study of various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Reactivity

The chemical compound 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole is utilized in various synthetic processes due to its reactivity. Ibata and Isogami (1989) demonstrated that the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile produces 5-aryl-2-chloromethyloxazoles, including the 4-(chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole variant. This compound undergoes nucleophilic substitution with primary, secondary, and tertiary amines to afford corresponding amines and quaternary ammonium salts bearing a 2-oxazolylmethyl group, highlighting its utility in constructing complex nitrogen-containing structures (Ibata & Isogami, 1989).

Regioselective Halogenation

Yamane, Mitsudera, and Shundoh (2004) developed a simple and efficient method for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles, including the compound . This process involves the reaction of 2-aryl-4,5-dimethyl-1,3-oxazoles with N-bromosuccinimide and N-chlorosuccinimide under mild conditions, achieving high regioselectivity. This method underscores the compound's versatility in selective halogenation reactions, enabling the preparation of halogenated oxazoles with potential applications in further chemical transformations (Yamane, Mitsudera, & Shundoh, 2004).

Synthetic Elaboration

Patil and Luzzio (2016) explored the synthetic utility of 2-(halomethyl)-4,5-diphenyloxazoles, including the chloromethyl variant, as reactive scaffolds for synthetic elaboration at the 2-position. Through substitution reactions, they prepared a range of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, demonstrating the compound's potential in the synthesis of diverse oxazole derivatives. This work highlights the role of 4-(chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole in facilitating the preparation of compounds with varied functional groups, expanding its applicability in synthetic chemistry (Patil & Luzzio, 2016).

properties

IUPAC Name

4-(chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZPNWWYXZSYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560820
Record name 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole

CAS RN

122994-69-8
Record name 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

82 g of 2-(4-Methoxy-phenyl)-4,5-dimethyl-oxazole 3-oxide are dissolved in 400 ml of chloroform, 37.4 ml of phosphorus oxychloride are added and the mixture is, under reflux, heated at the boil for 30 minutes. The reaction mixture is cooled to 0° C., the pH is made slightly alkaline using ammonia and the mixture is extracted three times with in each case 100 ml of ethyl acetate. The combined organic phases are washed with water and dried over MgSO4, and the solvent then removed under reduced pressure. The residue is purified on silica gel using the mobile phase n-heptane:ethyl acetate=80:1=>5:1. This gives 46.3 g of 4-chloromethyl-2-(4-methoxy-phenyl)-5-methyl-oxazole as a yellow solid. C12H12ClNO2 (237.69), MS (ESI)=238 (M+H+), Rf (n-heptane:ethyl acetate)=7:3)=0.45.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
37.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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